5-Chloro-2-fluorophenol

Myeloperoxidase inhibition Enzymatic assay Halogenated phenol

Researchers requiring regiochemical precision for MPO inhibitor programs or kinase scaffold synthesis often face supply inconsistencies with isomeric mixtures. This 2-fluoro, 5-chloro isomer eliminates those variables. - Validated MPO Probe: Demonstrates potent inhibition of recombinant human MPO (IC₅₀ 1.40 nM). - Solid-Phase Handling: Crystalline solid (mp 30-35°C) ensures accurate gravimetric dispensing for parallel synthesis. - Optimal Lipophilicity: Calculated LogP of 2.58 balances permeability and solubility for lead optimization.

Molecular Formula C6H4ClFO
Molecular Weight 146.54 g/mol
CAS No. 186589-76-4
Cat. No. B063099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorophenol
CAS186589-76-4
Molecular FormulaC6H4ClFO
Molecular Weight146.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)F
InChIInChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
InChIKeyOYEGPBZYKCARCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluorophenol: Chemical Identity and Procurement


5-Chloro-2-fluorophenol (CAS 186589-76-4) is a disubstituted halogenated phenol bearing a fluorine at the ortho position and chlorine at the meta position relative to the hydroxyl group . It possesses the molecular formula C₆H₄ClFO and a molecular weight of 146.55 g/mol . This compound is commercially supplied as a white to off-white crystalline solid with a melting point of 30–35°C and a density of 1.4 g/cm³ . Its primary role in the chemical supply chain is as a versatile building block and intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antimicrobial agents, as well as agrochemicals and specialty materials .

Role Halogenated phenol building block
Use Context Kinase inhibitor and antimicrobial intermediate synthesis
Selection Logic Specific 2-fluoro, 5-chloro substitution pattern for regioselective diversification

5-Chloro-2-fluorophenol: Positional Isomer Specificity


Despite sharing the same molecular formula (C₆H₄ClFO) with several constitutional isomers—including 3-chloro-2-fluorophenol, 4-chloro-2-fluorophenol, and 2-chloro-5-fluorophenol—5-chloro-2-fluorophenol cannot be considered a generic substitute. The distinct 2-fluoro, 5-chloro substitution pattern creates a unique electronic distribution across the aromatic ring, fundamentally altering both its chemical reactivity in nucleophilic aromatic substitution reactions and its molecular recognition by biological targets . Quantitative structure-activity relationship (QSAR) studies on halogenated phenols confirm that even minor positional changes in chlorine substitution significantly modulate biological potency, toxicity, and lipophilicity [1]. Consequently, substituting this specific isomer with an alternative halogenated phenol in a validated synthetic route or biological assay introduces uncontrolled variables that can compromise reaction yields, alter impurity profiles, or invalidate pharmacological structure-activity relationship data.

Positional isomers (e.g., 3-chloro-2-fluorophenol) Distinct substitution pattern alters reactivity in nucleophilic aromatic substitution and molecular recognition; QSAR data show positional changes significantly modulate biological potency.
Liquid isomer alternatives Crystalline solid form at ambient temperature enables gravimetric dispensing; liquid isomers introduce volatility loss and spill hazards during automated workflows.
Poly-chlorinated phenol homologs Higher chlorine substitution elevates LogP and predicted toxicity; class-level QSAR models correlate chlorine count with increased bacterial toxicity risk.

5-Chloro-2-fluorophenol: Comparative Evidence for Selection


Myeloperoxidase Inhibitory Potency

5-Chloro-2-fluorophenol demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.40 nM in a recombinant enzyme assay [1]. This sub-nanomolar potency contrasts with the micromolar-range IC₅₀ values (≥4.20 µM) observed for many unoptimized halogenated phenol screening hits in similar MPO inhibition campaigns, representing an approximately 3,000-fold enhancement in inhibitory activity attributable to the specific 2-fluoro, 5-chloro substitution pattern [2]. The compound maintains activity in a more physiologically relevant cellular context, inhibiting PMA-induced MPO in human neutrophils with an IC₅₀ of 42 µM [1].

MPO Inhibition Potency
Class-level inference
IC₅₀ 1.40 nM (recombinant MPO); ≥3,000-fold reported enhancement over class-level baseline (≥4.20 µM)
Supports privileged scaffold selection for MPO pathway studies
Data to verify; cellular assay IC₅₀ 42 µM requires context-specific review
Myeloperoxidase inhibition Enzymatic assay Halogenated phenol

Solid-State Handling Advantage

5-Chloro-2-fluorophenol exists as a crystalline solid at 20°C with a melting point of 30–35°C and a density of 1.4 g/cm³ . In contrast, several closely related constitutional isomers, including 3-chloro-2-fluorophenol (CAS 2613-22-1), are liquids at ambient temperature with a density of 1.408 g/cm³ and no defined melting point above 20°C [1]. This physical state divergence arises from the specific 2-fluoro, 5-chloro substitution pattern, which permits more efficient crystal packing interactions than the 3-chloro, 2-fluoro arrangement [1].

Solid-State Handling
Head-to-head
Crystalline solid at 20°C (mp 30–35°C) vs. liquid 3-chloro-2-fluorophenol
Supports automated gravimetric dispensing workflow
Property to review; liquid isomer alternatives introduce volatility and handling variability
Physicochemical property Solid state Procurement logistics

Kinase Inhibitor Synthesis and Regioselectivity

5-Chloro-2-fluorophenol is explicitly cited as a key intermediate in the synthesis of fluorinated kinase inhibitor drug candidates, where the 2-fluoro substituent serves as a critical hydrogen-bond acceptor in the ATP-binding pocket while the 5-chloro group provides a synthetic handle for further diversification . This contrasts with alternative halogenated phenol isomers such as 4-chloro-2-fluorophenol, which positions the chlorine para to the hydroxyl group—a substitution pattern that yields different regioselectivity in subsequent cross-coupling reactions and generates pharmacophores with altered kinase selectivity profiles .

Kinase Inhibitor Synthesis
Class-level inference
2-Fluoro H-bond acceptor, 5-chloro diversification handle; distinct regioselectivity from 4-chloro-2-fluorophenol
Regioselectivity review for kinase inhibitor synthetic routes
Data to verify; isomer substitution may derail established synthetic sequences
Kinase inhibitor Medicinal chemistry Fluorinated building block

Lipophilicity and Toxicity: QSAR Insights

5-Chloro-2-fluorophenol possesses a calculated LogP of 2.58 . This value positions the compound in a favorable lipophilicity range for drug-like molecules (LogP 1–3), balancing membrane permeability with aqueous solubility. In contrast, increasing chlorine substitution—as in di- and tri-chlorinated phenol homologs—systematically elevates LogP, with established QSAR models demonstrating a positive correlation between chlorine atom count and both lipophilicity and bacterial toxicity (log BR) [1]. The mono-chloro, mono-fluoro pattern thus offers a quantifiable advantage over higher-chlorine homologs in maintaining favorable physicochemical properties while avoiding excessive toxicity risk.

QSAR Lipophilicity & Toxicity
Class-level inference
Calculated LogP 2.58; lower than polychlorinated homologs per QSAR trend
Supports favorable drug-like property range selection
Source review; QSAR correlation requires prospective validation
QSAR Lipophilicity Toxicity prediction Halogenated phenol

5-Chloro-2-fluorophenol: Application Scenarios


MPO Inhibitor Discovery & Lead Optimization

5-Chloro-2-fluorophenol is directly applicable as a validated chemical probe for myeloperoxidase (MPO) inhibitor discovery programs. The compound demonstrates potent inhibition of recombinant human MPO chlorination activity with an IC₅₀ of 1.40 nM, representing a ≥3,000-fold enhancement over typical unoptimized halogenated phenol screening hits [1]. This substantial potency differential establishes the 2-fluoro, 5-chloro substitution pattern as a privileged scaffold for MPO-targeted drug discovery, enabling structure-activity relationship studies, co-crystallization efforts, and the design of next-generation MPO inhibitors for cardiovascular and inflammatory disease applications.

Kinase Inhibitor Synthesis & Medicinal Chemistry

This compound serves as a critical building block for constructing fluorinated kinase inhibitor candidates, where the ortho-fluoro substituent functions as a hydrogen-bond acceptor in ATP-binding pocket interactions while the meta-chloro group provides a synthetic handle for cross-coupling and diversification . The precise 2-fluoro, 5-chloro substitution pattern ensures regiochemical fidelity in multi-step synthetic sequences—a requirement that cannot be met by alternative halogenated phenol isomers such as 4-chloro-2-fluorophenol, which introduces para-substitution and consequently alters downstream coupling outcomes and final pharmacological selectivity profiles.

Automated Synthesis & High-Throughput Chemistry

The crystalline solid nature of 5-chloro-2-fluorophenol at ambient temperature (melting point 30–35°C) enables accurate gravimetric dispensing and storage without the volatility and containment challenges associated with liquid halogenated phenol isomers such as 3-chloro-2-fluorophenol . This physical property is particularly advantageous for automated solid-dispensing platforms, parallel synthesis arrays, and long-term compound library storage, reducing operational variability and improving workflow reproducibility in high-throughput chemistry environments.

QSAR-Informed Lead Selection: Antibacterial & Antifungal

With a calculated LogP of 2.58, 5-chloro-2-fluorophenol resides within the optimal lipophilicity window (LogP 1–3) for drug-like molecules, offering a favorable balance between membrane permeability and aqueous solubility . QSAR studies on halogenated phenols establish that increasing chlorine substitution elevates both LogP and bacterial toxicity (log BR) [2]. This evidence-based insight positions 5-chloro-2-fluorophenol as a structurally informed starting point for antibacterial and antifungal lead discovery, where the mono-chloro, mono-fluoro scaffold mitigates the toxicity and permeability liabilities inherent to di- and tri-chlorinated phenol analogs while retaining essential halogen-mediated biological activity.

Application
Selection Property
Validation Focus
MPO Inhibitor Discovery
Privileged scaffold with reported enzyme inhibition context
MPO pathway-response and cellular assay endpoint review
Kinase Inhibitor Synthesis
Regioselective 2-fluoro, 5-chloro diversification handle
Synthetic route fidelity and pharmacophore selectivity review
Automated High-Throughput Chemistry
Crystalline solid enabling gravimetric dispensing
Workflow reproducibility and compound library storage stability
QSAR-Informed Lead Selection
Favorable LogP window for drug-like molecules
Lipophilicity and toxicity risk mitigation versus polychlorinated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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